Product packaging for 4-Fluoro-4'-methylchalcone(Cat. No.:CAS No. 13565-38-3)

4-Fluoro-4'-methylchalcone

Cat. No.: B1366602
CAS No.: 13565-38-3
M. Wt: 240.27 g/mol
InChI Key: LUUPODNGYDYQLY-IZZDOVSWSA-N
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Description

Significance of Chalcones as Privileged Structures in Medicinal Chemistry and Organic Synthesis

Chalcones, chemically known as 1,3-diaryl-2-propen-1-ones, consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. abacademies.orgnih.gov This structural arrangement provides a versatile template for synthetic modifications, allowing for the creation of a wide array of derivatives with diverse electronic and steric properties. bohrium.com The presence of the α,β-unsaturated ketone functionality is a key determinant of their biological activity, contributing to their interactions with various biological targets. nih.gov

The significance of chalcones in medicinal chemistry is underscored by their broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, antioxidant, and antiviral properties, among others. abacademies.orgwisdomlib.orgrjpn.org The ease of their synthesis, typically through the Claisen-Schmidt condensation, further enhances their appeal as a starting point for drug discovery programs. abacademies.orgbohrium.com This reaction involves the base-catalyzed condensation of an appropriate aldehyde and ketone. evitachem.com In organic synthesis, chalcones serve as crucial intermediates for the preparation of various heterocyclic compounds, such as flavonoids and pyrazolines, which also exhibit important biological activities. researchgate.net

Overview of the 4-Fluoro-4'-methylchalcone Subclass within the Chalcone (B49325) Family

Within the broader chalcone family, the this compound subclass represents a specific group of derivatives that have attracted research interest. This subclass is characterized by the presence of a fluorine atom at the 4-position of one aromatic ring and a methyl group at the 4'-position of the other. The introduction of a fluorine atom into a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. tandfonline.com Similarly, the methyl group can also modulate the molecule's biological activity.

Scope and Research Objectives of the Academic Investigation

The primary objective of academic investigations into this compound is to systematically explore its synthesis, chemical properties, and potential biological applications. Research in this area aims to:

Develop efficient and environmentally friendly synthetic methods for this compound and its analogs.

Characterize the structural and spectroscopic properties of these compounds.

Evaluate their potential as therapeutic agents, particularly in areas such as cancer and infectious diseases. evitachem.com

Investigate the structure-activity relationships to understand how specific structural modifications influence biological activity.

Explore their utility as building blocks in the synthesis of more complex molecules and materials. chemimpex.com

Detailed Research Findings

Recent studies have provided valuable insights into the properties and potential applications of this compound.

PropertyFinding
Molecular Formula C16H13FO nih.gov
Molecular Weight 240.27 g/mol nih.gov
Synthesis Commonly synthesized via Claisen-Schmidt condensation of 4-fluoro-benzaldehyde and 4-methylacetophenone. evitachem.com
Anticancer Potential Studies have shown that some fluorinated chalcones can inhibit cancer cell growth. tandfonline.comnih.gov For instance, certain aminochalcones with fluorine substitutions have demonstrated the ability to induce apoptosis in cancer cells. nih.gov
Antimicrobial Activity The chalcone scaffold is known for its antimicrobial properties, and fluorinated derivatives are being investigated for their potential in this area. nih.gov
Material Science Applications Chalcones, including fluorinated derivatives, are being explored for their use in materials science, such as in the development of organic light-emitting diodes (OLEDs). chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13FO B1366602 4-Fluoro-4'-methylchalcone CAS No. 13565-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUPODNGYDYQLY-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13565-38-3
Record name 4-Fluoro-4'-methylchalcone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Fluoro 4 Methylchalcone and Analogues

Classical and Contemporary Approaches to Chalcone (B49325) Synthesis

The preparation of the chalcone backbone is most frequently achieved through carbon-carbon bond-forming reactions that establish the central enone linkage.

The Claisen-Schmidt condensation is the most traditional and widely employed method for synthesizing chalcones. unair.ac.id This reaction is a crossed aldol (B89426) condensation between an aromatic aldehyde lacking α-hydrogens and an acetophenone (B1666503) (or another enolizable ketone) in the presence of an acid or base catalyst. wikipedia.org For the synthesis of 4-Fluoro-4'-methylchalcone, this involves the reaction of 4-fluorobenzaldehyde (B137897) with 4'-methylacetophenone (B140295). uni.lunih.gov

The mechanism under basic conditions, which are more common, involves the deprotonation of the α-carbon of 4'-methylacetophenone by a base (e.g., NaOH, KOH) to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated system of the chalcone. magritek.com

Table 1: Variants of the Claisen-Schmidt Condensation for Chalcone Synthesis

Variant Catalyst/Conditions Key Features References
Conventional Aqueous or alcoholic NaOH/KOH Simple, widely used, but can have moderate yields and side reactions. unair.ac.idacs.org
Acid-Catalyzed SOCl₂/EtOH, H₂SO₄ Alternative to base-sensitive substrates. researchgate.netnih.gov
Solvent-Free Grinding Solid NaOH, Montmorillonite K10 clay Environmentally friendly ("green chemistry"), reduced reaction times, often high yields. rsc.orgscienceandtechnology.com.vn
Microwave-Assisted Basic or acidic catalysts Drastically reduced reaction times, improved energy efficiency, and often higher yields. unair.ac.idscienceandtechnology.com.vn

| Micellar Catalysis | Surfactants (e.g., CTAB, Tween 80) in water | Green alternative to organic solvents, can enhance reaction rates. | acs.org |

While robust, the classical Claisen-Schmidt reaction is not without its limitations. Yields can be inconsistent and are often influenced by the electronic properties of the substituents on the aromatic rings. mdpi.com Furthermore, side reactions such as the formation of Michael adducts can occur, complicating purification. acs.org

To overcome the limitations of the Claisen-Schmidt condensation, several alternative methods for the synthesis of chalcones and other α,β-unsaturated ketones have been developed.

Wittig Reaction: This olefination reaction provides a highly reliable alternative, particularly when the aldol condensation proves inefficient. ekb.eg The synthesis involves the reaction of a benzaldehyde (B42025) with a stable phosphorus ylide (a triphenyl-benzoyl-methylene phosphorane) derived from the corresponding acetophenone. This method often results in high yields and excellent purity, with a key advantage being its independence from the electronic nature of the substituents that can hinder the Claisen-Schmidt pathway. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful cross-coupling techniques for C-C bond formation.

Suzuki Reaction: This involves the coupling of an organoboron compound with an organohalide. For chalcone synthesis, this could involve reacting potassium styryl trifluoroborates with benzoyl chlorides in the presence of a palladium catalyst like PdCl₂. nih.gov

Sonogashira Coupling: This method couples terminal alkynes with aryl or vinyl halides. nih.gov A microwave-assisted coupling-isomerization process has been reported for producing chalcones in high yields and short reaction times. ekb.eg

Julia-Kocienski Olefination: This reaction forms C-C double bonds by coupling β-ketosulfones with aldehydes in the presence of a base, followed by the elimination of sulfur dioxide to yield the enone. nih.govorganic-chemistry.org

Other Modern Methods:

Nickel-Catalyzed Hydroacylation: An atom-economical approach that couples alkynes with thioesters to form α,β-unsaturated ketones with high regio- and stereoselectivity. researchgate.net

Zeolite-Catalyzed Reactions: Hβ zeolite can catalyze the tandem hydration and condensation of alkynes with aldehydes under solvent-free conditions to produce α,β-unsaturated carbonyls. rsc.org

Targeted Fluorination Strategies for Chalcone Derivatization

The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. In the context of this compound, the fluorine atom is introduced by employing a pre-fluorinated building block rather than by fluorinating the chalcone scaffold post-synthesis.

The most direct and common strategy is to use 4-fluorobenzaldehyde as the aldehyde component in a condensation reaction with 4'-methylacetophenone. researchgate.netscienceandtechnology.com.vnnih.gov This approach ensures the regioselective placement of the fluorine atom at the desired C4 position of the B-ring of the resulting chalcone. Similarly, other fluorinated chalcone analogues can be synthesized by starting with various fluoro-substituted benzaldehydes or fluoro-substituted acetophenones. nih.govorientjchem.orgacgpubs.org

A significant consideration in these syntheses, particularly under basic conditions, is the potential for nucleophilic aromatic substitution (SNAr) of the fluorine atom. acgpubs.org If the aromatic ring is sufficiently activated by electron-withdrawing groups and a nucleophilic solvent like methanol (B129727) is used, the fluoride (B91410) can be displaced by a methoxide (B1231860) ion, leading to an undesired methoxy-substituted chalcone. mdpi.comacgpubs.org This reactivity underscores the importance of careful solvent and reagent selection when working with fluorinated precursors.

Regioselective Functionalization and Structural Diversification of Chalcone Backbones

While the primary synthesis builds the core structure, the chalcone scaffold serves as a versatile template for further functionalization, allowing for the creation of diverse chemical libraries.

Nucleophilic Aromatic Substitution (SNAr): The same reactivity that poses a challenge during synthesis can be harnessed for diversification. A pre-formed fluoro-chalcone can be reacted with various nucleophiles to replace the fluorine atom. For example, reacting a fluoro-chalcone with piperazine (B1678402) can introduce a new N-heterocyclic moiety, leading to hybrid compounds with potentially different pharmacological profiles. nih.gov

Modification of the Enone System: The α,β-unsaturated ketone is a reactive functional group amenable to numerous transformations.

Cyclization Reactions: The enone system can be reacted with binucleophiles to form heterocyclic rings. A common example is the reaction with hydrazine (B178648) hydrate (B1144303) to cyclize the chalcone into a dihydropyrazole derivative, thus transforming the core structure. nih.gov

Michael Addition: The β-carbon of the enone is electrophilic and susceptible to attack by nucleophiles, allowing for the introduction of a wide range of substituents.

Derivatization of Aromatic Rings: Functional groups on either the A- or B-ring of the chalcone can be further modified. For instance, a hydroxyl group can be alkylated or acylated, or an amino group can be derivatized to expand the structural diversity of the chalcone family. nih.gov

Synthetic Challenges and Optimization in Fluoro-Chalcone Preparation

The synthesis of this compound and its analogues, while often straightforward, is not without challenges that require careful optimization for efficient and clean product formation.

Common Synthetic Challenges:

Side-Product Formation: In Claisen-Schmidt condensations, self-condensation of the ketone or secondary Michael addition of the enolate onto the newly formed chalcone can lead to impurities and lower yields. acs.org

Low Yields: Reactions involving electron-donating groups on the benzaldehyde or steric hindrance can be sluggish and result in poor conversion rates, necessitating more forcing conditions or alternative synthetic routes. mdpi.com

Competing SNAr Reactions: As previously discussed, the fluorine atom on the benzaldehyde or chalcone ring can be susceptible to substitution by nucleophiles present in the reaction mixture (e.g., alkoxide from an alcohol solvent), leading to a mixture of products. acgpubs.org

Table 2: Strategies for Optimization of Fluoro-Chalcone Synthesis

Parameter Optimization Strategy Rationale References
Solvent Use a non-nucleophilic aprotic solvent like Tetrahydrofuran (THF). Prevents the SNAr of the fluorine atom by solvent-derived nucleophiles (e.g., methoxide from methanol). acgpubs.org
Catalyst/Base Screen different bases (e.g., NaOH, KOH, Ba(OH)₂) or switch to acid catalysis. The choice of base and its concentration can significantly impact reaction rate and selectivity. unair.ac.idnih.gov
Reaction Conditions Employ microwave irradiation or ultrasound. These techniques can accelerate the reaction, often leading to higher yields in shorter times and with fewer side products. unair.ac.idscienceandtechnology.com.vn
Stoichiometry & Temperature Vary the ratio of reactants and adjust the reaction temperature. Optimizing these fundamental parameters can maximize the conversion of the limiting reagent and minimize side reactions. researchgate.netmdpi.com
Synthetic Method Switch to an alternative route like the Wittig reaction. When aldol condensation is inefficient, a more robust method can provide a cleaner reaction and a higher yield. mdpi.com

By systematically addressing these challenges through methodical optimization, high yields of pure this compound and related analogues can be reliably obtained.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bonding within a molecule. For 4-Fluoro-4'-methylchalcone, these methods reveal characteristic vibrations of its key structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds. The α,β-unsaturated ketone system, the aromatic rings, and the substituents all contribute to a complex and informative spectrum.

The most prominent feature in the FT-IR spectrum of chalcones is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band typically appears in the range of 1630-1680 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic rings. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom can modulate the electron density around the carbonyl group, thus affecting its vibrational frequency.

Another key vibrational mode is the stretching of the olefinic double bond (C=C) of the enone system, which is usually observed in the region of 1580-1640 cm⁻¹. This band is often coupled with the aromatic C=C stretching vibrations. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern. The C-F stretching vibration is expected to appear as a strong band in the region of 1250-1000 cm⁻¹.

Table 1: Typical FT-IR Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretching1630 - 1680
Olefinic (C=C)Stretching1580 - 1640
Aromatic (C=C)Stretching1450 - 1600
Aromatic (C-H)Stretching3000 - 3100
Aromatic (C-H)Out-of-plane Bending750 - 900
C-FStretching1000 - 1250
Methyl (C-H)Stretching2850 - 2960

Raman Spectroscopy in Structural Characterization

Raman spectroscopy provides complementary information to FT-IR. In chalcones, the C=C stretching vibration of the enone bridge often gives a strong signal in the Raman spectrum due to the polarizability of the π-electron system. Similarly, the symmetric breathing modes of the aromatic rings are typically intense in the Raman spectrum. The C=O stretching vibration, while strong in the IR spectrum, can be weaker in the Raman spectrum. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of this compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environment in the molecule. The trans-configuration of the enone double bond is a key feature, characterized by two doublets for the α- and β-protons (H-α and H-β) with a large coupling constant (J), typically around 15-16 Hz.

The protons on the two aromatic rings will appear as multiplets in the aromatic region of the spectrum (typically 7.0-8.2 ppm). The protons on the fluorophenyl ring will show additional splitting due to coupling with the fluorine atom. The protons ortho to the fluorine atom will appear as a doublet of doublets, while the protons meta to the fluorine will also be split. The protons of the methyl-substituted phenyl ring will appear as two distinct doublets, characteristic of a para-substituted aromatic ring. The methyl group itself will give rise to a singlet in the upfield region of the spectrum, typically around 2.4 ppm.

Table 2: Expected ¹H NMR Chemical Shift Ranges and Multiplicities for this compound

Proton(s)Expected Chemical Shift (δ, ppm)Multiplicity
H-α (vinylic)7.2 - 7.6Doublet
H-β (vinylic)7.6 - 8.0Doublet
Aromatic (Fluorophenyl)7.0 - 7.8Multiplet
Aromatic (Methylphenyl)7.2 - 7.9Multiplet
Methyl (-CH₃)2.3 - 2.5Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 185-195 ppm. The vinylic carbons (C-α and C-β) will have distinct chemical shifts, usually between 120 and 145 ppm.

The aromatic carbons will give rise to a series of signals in the region of 115-165 ppm. The carbon atom directly bonded to the fluorine atom will show a large one-bond C-F coupling constant, and its chemical shift will be significantly affected by the fluorine's electronegativity. The other carbons in the fluorophenyl ring will also show smaller couplings to the fluorine atom. The carbons of the methyl-substituted ring will have chemical shifts influenced by the methyl group. The methyl carbon itself will appear as a signal in the upfield region, typically around 21-22 ppm.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon(s)Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)185 - 195
Vinylic (C-α, C-β)120 - 145
Aromatic (C-ipso, C-ortho, C-meta, C-para)115 - 165
Methyl (-CH₃)20 - 25

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insights into the conjugated π-electron system of this compound. Chalcones generally exhibit two main absorption bands.

The more intense band, often referred to as Band I, is typically observed in the range of 300-400 nm and is attributed to the π → π* electronic transition involving the entire cinnamoyl system (the aromatic ring attached to the vinylic carbons and the enone moiety). The less intense Band II, usually found at shorter wavelengths (200-280 nm), is associated with the π → π* transition of the benzoyl system (the aromatic ring attached to the carbonyl group). The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic rings, as well as the solvent used for the measurement. The extended conjugation in the chalcone (B49325) backbone is responsible for its strong absorption in the UV region.

Table 4: Typical UV-Vis Absorption Maxima for Chalcone Derivatives

TransitionTypical Wavelength Range (λmax, nm)
π → π* (Cinnamoyl)300 - 400
π → π* (Benzoyl)200 - 280

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The electronic absorption spectrum of this compound, like other chalcones, is characterized by the presence of a highly conjugated system that acts as its primary chromophore. This system includes two aromatic rings connected by an α,β-unsaturated carbonyl group (-CO-CH=CH-). This extended π-electron system gives rise to distinct absorption bands in the ultraviolet-visible region.

Typically, chalcones exhibit two main absorption bands. biointerfaceresearch.com

Band I: This is a high-intensity band appearing at longer wavelengths, generally in the range of 340–390 nm. It is attributed to the π → π* electronic transition involving the entire conjugated system, including the benzoyl and cinnamoyl moieties. This transition is largely responsible for the characteristic yellow color of many chalcone compounds.

Band II: This band appears at shorter wavelengths, typically between 260–300 nm. biointerfaceresearch.com It is also due to a π → π* transition but is primarily associated with the electronic excitations within the aromatic rings.

A less intense absorption, resulting from the n → π* transition of the carbonyl group's non-bonding electrons, is also present but often appears as a shoulder on the more intense π → π* band. biointerfaceresearch.com The presence of a fluorine atom (an electron-withdrawing group) on one ring and a methyl group (an electron-donating group) on the other can modulate the energy of these transitions, causing slight shifts in the absorption maxima (λmax).

Table 1: Typical Electronic Transitions in this compound

Absorption BandTypical Wavelength Range (nm)Electronic TransitionAssociated Chromophore Moiety
Band I~340 - 390 nmπ → πEntire Conjugated System (Cinnamoyl Group)
Band II~260 - 300 nmπ → πAromatic Rings (Benzoyl Group)
-Overlapped by Band In → π*Carbonyl Group (C=O)

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₁₆H₁₃FO. HRMS can confirm this formula by measuring the exact mass of the molecular ion with a precision in the sub-parts-per-million (ppm) range. nih.govpnnl.gov

The theoretical monoisotopic mass of C₁₆H₁₃FO is calculated to be 240.09505 Da. nih.govuni.lu The observation of an ion with this precise mass-to-charge ratio (m/z) in an HRMS spectrum confirms the elemental composition. Furthermore, HRMS can identify common adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, further validating the molecular weight of the parent compound. uni.lu

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

SpeciesFormulaTheoretical m/z
Molecular Ion [M]⁺•[C₁₆H₁₃FO]⁺•240.09450
Protonated Molecule [M+H]⁺[C₁₆H₁₄FO]⁺241.10233
Sodium Adduct [M+Na]⁺[C₁₆H₁₃FONa]⁺263.08427

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

GC-MS is a powerful hyphenated technique used to separate and identify individual components of a mixture. mdpi.com In the context of this compound analysis, the gas chromatograph separates the compound based on its volatility and interaction with the column's stationary phase, providing a retention time that aids in its identification. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, characterized by the molecular ion peak and various fragment ion peaks. The fragmentation of chalcones is predictable and primarily involves cleavages alpha to the carbonyl group. chemguide.co.ukyoutube.com For this compound, the molecular ion (M⁺•) would appear at m/z 240. Key fragmentation pathways include:

Cleavage producing the 4-methylbenzoyl cation: This involves the breaking of the bond between the carbonyl carbon and the α-carbon of the enone system, resulting in a stable acylium ion at m/z 119.

Cleavage producing the 4-methylphenyl cation: Subsequent loss of a carbon monoxide (CO) molecule from the 4-methylbenzoyl fragment yields the 4-methylphenyl cation, which can rearrange to the highly stable tropylium (B1234903) ion at m/z 91.

Cleavage producing the 3-(4-fluorophenyl)propenoyl cation: This fragmentation pathway involves cleavage on the other side of the carbonyl group, leading to a fragment at m/z 149.

Table 3: Predicted Major Fragment Ions of this compound in GC-MS

m/zProposed Ionic FragmentFragment FormulaProposed Origin
240Molecular Ion[C₁₆H₁₃FO]⁺•Parent Molecule
145[M - C₆H₄F]⁺•[C₁₀H₉O]⁺•Loss of fluorophenyl radical
1194-Methylbenzoyl Cation[C₈H₇O]⁺α-cleavage
95Fluorophenyl Cation[C₆H₄F]⁺Cleavage of vinyl-aryl bond
91Tropylium Ion[C₇H₇]⁺Loss of CO from [C₈H₇O]⁺

Computational Spectroscopic Studies and Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.netresearchgate.net By modeling the molecule's electronic structure, researchers can calculate theoretical spectra that correlate strongly with experimental findings, providing deeper insight into the observed properties. researchgate.netresearchgate.net

Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the ground-state geometry of the molecule can be optimized. cumhuriyet.edu.tr Following optimization, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum (UV-Vis). These calculations yield the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions, often described in terms of the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). biointerfaceresearch.comkaist.ac.kr

For this compound, TD-DFT calculations would predict the intense π → π* transition (Band I) to be predominantly a HOMO → LUMO transition. The analysis of these frontier molecular orbitals reveals that the HOMO is typically localized across the cinnamoyl moiety, while the LUMO is distributed over the entire π-conjugated system. This theoretical data allows for a precise assignment of the experimentally observed UV-Vis absorption bands. The correlation between the calculated λmax and the experimental data is generally very good, validating both the experimental results and the computational model. researchgate.net

Table 4: Illustrative Correlation of Experimental and Theoretical UV-Vis Data for a Chalcone System

ParameterExperimental DataTheoretical (TD-DFT) Data
λmax (Band I)~355 nm~360 nm
Transition Typeπ → πHOMO → LUMO
Oscillator Strength (f)-> 1.0
λmax (Band II)~280 nm~285 nm
Transition Typeπ → πHOMO-1 → LUMO / HOMO → LUMO+1
Oscillator Strength (f)-~ 0.5

Note: Values are representative for demonstrating the correlation and may not be the exact values for this compound.

Crystallographic Analysis and Solid State Structural Insights

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the authoritative technique for determining the exact spatial arrangement of atoms within a crystalline solid. This method has been applied to elucidate the structure of (E)-3-(4-Fluorophenyl)-1-(p-tolyl)propenone, providing high-resolution data on its crystal system, molecular geometry, and packing preferences.

The crystallographic analysis of 4-Fluoro-4'-methylchalcone reveals that it crystallizes in the monoclinic system. The specific space group was determined to be P2₁/c. This space group is centrosymmetric and is common for organic molecules, indicating that the crystal lattice is built upon specific symmetry operations, including a two-fold screw axis and a glide plane.

Crystal System and Space Group Data
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c

The molecule of this compound is not perfectly planar. The central chalcone (B49325) backbone, defined by the O1/C7/C8/C9 atoms, adopts an E conformation about the C8=C9 double bond and is essentially planar, as indicated by a torsion angle of -176.9(2)°.

A significant twist is observed between the two aromatic rings. The 4-methylphenyl ring (C1-C6) and the 4-fluorophenyl ring (C10-C15) are inclined to one another, creating a notable dihedral angle. The dihedral angle between the mean planes of the 4-methylphenyl and 4-fluorophenyl rings is 11.2(1)°. Furthermore, the 4-methylphenyl ring is twisted out of the plane of the enone bridge with a dihedral angle of 18.2(1)°, while the 4-fluorophenyl ring is nearly coplanar with it. This non-planar conformation is a key structural feature of the molecule in the solid state.

Selected Dihedral Angles for this compound
DescriptionAngle (°)
Dihedral angle between 4-methylphenyl and 4-fluorophenyl rings11.2(1)
Dihedral angle between the 4-methylphenyl ring and the enone mean plane18.2(1)

Supramolecular Interactions and Crystal Packing Preferences

The arrangement of molecules within the crystal lattice is directed by a series of non-covalent interactions. In the case of this compound, the crystal packing is primarily stabilized by specific hydrogen bonding, which organizes the molecules into well-defined supramolecular structures.

The dominant intermolecular interaction governing the crystal packing of this compound is a C—H···O hydrogen bond. In this motif, a hydrogen atom from a methylphenyl ring (C-H) acts as a hydrogen bond donor to the carbonyl oxygen atom (C=O) of an adjacent molecule. This interaction links the molecules into supramolecular chains that extend along the c-axis direction of the unit cell. The specific geometry of this hydrogen bond has been determined, confirming its role in the cohesion of the crystal structure. No conventional O-H⋅⋅⋅O hydrogen bonds are present, as the molecule lacks hydroxyl groups.

Geometric Parameters for C—H···O Hydrogen Bonding
D—H···AD—H (Å)H···A (Å)D···A (Å)∠(DHA) (°)
C5—H5···O10.932.553.435(3)159

Analysis of the crystal structure of this compound does not indicate the presence of significant halogen bonding interactions involving the fluorine atom that contribute to the primary crystal packing. The fluorine atom does not engage in short contacts that would be characteristic of a stabilizing halogen bond.

Within the determined crystal structure, there is no evidence of significant π-π stacking or edge-to-face interactions between the aromatic rings of adjacent molecules. The crystal packing is dominated by the C—H···O hydrogen bonding network, rather than by interactions involving the π-systems of the phenyl rings.

Other Weak Intermolecular Forces in Solid State Assemblies

A notable interaction is the presence of intramolecular C-H···O hydrogen bonds, which form an S(5) ring motif. While intramolecular, this interaction influences the molecular conformation, which in turn affects the intermolecular packing.

The primary intermolecular forces at play are C-H···π interactions. These involve the hydrogen atoms of the methyl group and the aromatic rings interacting with the electron-rich π-systems of neighboring molecules. Such interactions are known to play a significant role in the stabilization of crystal structures of aromatic compounds.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool. This method maps the electron distribution of a molecule within a crystal to visualize and quantify the various intermolecular contacts. The surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By generating two-dimensional fingerprint plots from the Hirshfeld surface, the percentage contributions of different types of intermolecular contacts can be determined. For chalcone derivatives with similar functionalities, the analysis typically reveals the prevalence of certain interactions.

Intermolecular ContactPercentage Contribution (%) (Illustrative)
H···H~40-50
C···H/H···C~20-30
O···H/H···O~10-15
F···H/H···F~5-10
C···C~5

Note: The data in this table is illustrative and based on the analysis of similar chalcone derivatives. A specific Hirshfeld analysis of this compound is required for precise quantification.

Implications of Solid-State Structure on Material Science Applications

The solid-state structure of this compound has significant implications for its potential use in material science, particularly in the fields of organic electronics and nonlinear optics (NLO).

The arrangement of molecules in the crystal lattice, including the degree of π-π stacking and other intermolecular interactions, directly influences the charge transport properties of the material. Efficient charge transport is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The observed C-H···π interactions in the crystal structure of this compound can facilitate intermolecular charge transfer, which is a desirable characteristic for these applications. The specific columnar packing along the c-axis could provide pathways for charge mobility.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Methodologies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. It is particularly effective for studying chalcones, providing a balance between accuracy and computational cost. DFT calculations can elucidate the molecule's geometry, electronic distribution, and chemical reactivity. For 4-Fluoro-4'-methylchalcone, these calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to accurately model its behavior. niscpr.res.inresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. For this compound, which possesses an α,β-unsaturated ketone system, the planarity of the molecule and the dihedral angles between the phenyl rings and the enone bridge are critical parameters.

Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. The central C-C single bonds in the chalcone (B49325) backbone allow for rotational flexibility, potentially leading to different stable conformers. By calculating the energy of these different arrangements, researchers can identify the global minimum energy conformation, which is the most likely structure to be observed under experimental conditions.

Parameter (Bond/Angle)DescriptionTypical Expected Value
C=O Bond LengthLength of the carbonyl double bond~1.23 Å
C=C Bond LengthLength of the enone vinyl double bond~1.34 Å
Phenyl-CO Dihedral AngleTorsion angle defining the orientation of the p-tolyl ringVaries
C=C-C=O Dihedral AngleTorsion angle of the enone systemNear 180° (s-trans) or 0° (s-cis)
Phenyl-C=C Dihedral AngleTorsion angle defining the orientation of the 4-fluorophenyl ringVaries

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be distributed across the π-conjugated system.

LUMO : Represents the ability of a molecule to accept electrons, acting as an electrophile. The LUMO is also anticipated to be located over the π-system, particularly the enone moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmaterialsciencejournal.org From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing quantitative measures of the molecule's behavior. nih.gov

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S)1/2ηReciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)μ²/2η (where μ = -χ)A measure of the electrophilic character of a species.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Red Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, the most negative region is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are the most likely sites for nucleophilic attack.

Green Regions : Represent neutral or near-zero potential.

The MEP map for this compound would reveal the electron-rich character of the carbonyl oxygen and the π-system, as well as the influence of the electron-withdrawing fluorine atom on the charge distribution of its adjacent phenyl ring. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical Lewis structures. nih.govq-chem.com This method is particularly useful for analyzing hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net

In this compound, NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy (E2) associated with these donor-acceptor interactions indicates their significance. For instance, interactions between the π-orbitals of the phenyl rings and the enone system (π → π* transitions) are key to the molecule's conjugated nature and stability. NBO analysis can also reveal interactions involving the lone pairs on the oxygen and fluorine atoms. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the flexible 3D structure of this compound into the active site of a target protein. A scoring function is then used to evaluate the fitness of different binding poses, estimating the binding free energy. A more negative score typically indicates a stronger, more favorable interaction. The simulation reveals key binding interactions, such as:

Hydrogen Bonds : Formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and the protein.

π-π Stacking : Interactions between the aromatic rings of the chalcone and aromatic residues of the protein.

Halogen Bonds : Potentially involving the fluorine atom.

While specific docking studies for this compound were not identified in the search results, this methodology would be applied to screen its potential activity against various biological targets, such as kinases or enzymes implicated in disease. nih.govchemimpex.com

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. mdpi.com An MD simulation provides valuable information on the stability of the docked complex, conformational changes in both the ligand and the protein upon binding, and the persistence of key intermolecular interactions.

To study this compound, an MD simulation would start with the best-docked pose of the chalcone within its protein target, solvated in a water box with ions to mimic physiological conditions. The simulation then solves Newton's equations of motion for every atom in the system over a set period, typically nanoseconds to microseconds.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Radius of Gyration (Rg) : Indicates the compactness of the protein over time.

Interaction Energy : Calculates the binding free energy between the ligand and protein, often using methods like MM-PBSA or MM-GBSA.

These simulations provide a more realistic and detailed understanding of the binding event than docking alone, confirming whether the ligand remains stably bound in the active site.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models are mathematical representations that correlate variations in the physicochemical properties of a series of compounds with their biological activities. For chalcone derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities. ajrconline.orgresearchcommons.orgresearchgate.net The development of a robust QSAR model involves the careful selection of a dataset of compounds with known activities, the calculation of molecular descriptors, and the application of statistical methods to establish a correlative equation.

Multiple linear regression (MLR) is a commonly employed statistical technique in the development of QSAR models for chalcones. ajrconline.org The quality and predictive ability of these models are assessed using various statistical parameters. A high correlation coefficient (R²) indicates a good fit of the model to the data, while a high cross-validated correlation coefficient (Q² or q²) signifies the model's robustness and predictive power. nih.govresearchgate.net The F-test value (F) and a low standard error of estimate (S) further validate the statistical significance of the model. researchcommons.org

For instance, a QSAR study on a series of chalcone derivatives targeting mitotic G2/M phase inhibition demonstrated the importance of topological, electrostatic, and quantum chemical descriptors. The developed model showed a significant correlation between these descriptors and the observed biological activity. nih.gov

Table 1: Statistical Parameters of a QSAR Model for Chalcone Derivatives nih.gov

ParameterValue (Topological Indices)Value (Topological, Electrostatic & Quantum Chemical)
0.8260.965
Q²Loo0.7100.891
R²pred0.7710.849

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been applied to study chalcone derivatives, offering different levels of insight into their structure-activity relationships.

2D-QSAR: This approach utilizes molecular descriptors derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. nih.gov These descriptors are computationally less intensive and can provide valuable information about the influence of global molecular properties on biological activity. For example, a 2D-QSAR model developed for chalcone derivatives as monoamine oxidase B (MAO-B) inhibitors identified key descriptors influencing their inhibitory activity. benthamdirect.comnih.gov

3D-QSAR: In contrast, 3D-QSAR methods consider the three-dimensional conformation of the molecules and their interaction fields. These methods provide a more detailed understanding of the steric and electronic requirements for a ligand to interact with its biological target. researchgate.net By aligning the molecules in a common orientation, 3D-QSAR techniques can generate contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish activity. researchgate.netresearchgate.net A 3D-QSAR study on chalcone derivatives as anticancer agents revealed the importance of steric and electrostatic fields in determining their activity against human colon cancer cells. researchgate.net

Table 2: Comparison of 2D and 3D-QSAR Models for Chalcone Derivatives as MAO-B Inhibitors benthamdirect.comnih.govingentaconnect.com

ModelDescriptorsQ²cvQ²ext
2D-QSAR MATS7v, GATS 1i and 3i, C-0060.760.720.74
3D-QSAR D3, CW1, LgS11, L2LGS0.760.720.74

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic interaction fields. ijpsonline.com In a CoMFA study, the aligned molecules are placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point using a probe atom. nih.gov The resulting field values are then used as independent variables in a partial least squares (PLS) analysis to derive a QSAR model. ijpsonline.com

CoMFA studies on chalcone derivatives have provided valuable insights into the structural requirements for various biological activities. For example, a CoMFA model for ionone-based chalcones with anti-prostate cancer activity indicated that the electrostatic field contributions were more significant than the steric field contributions. nih.gov The contour maps generated from the CoMFA model can guide medicinal chemists in modifying the chalcone scaffold to enhance its interaction with the target receptor. researchgate.netresearchgate.net

Table 3: Statistical Results of a CoMFA Model for Ionone-Based Chalcone Derivatives nih.gov

ParameterValue
0.527
0.636
F value34.902
Standard Error of Estimate (SEE)0.236
Optimum Number of Components2
Predicted r²0.621
Steric Contribution30.1%
Electrostatic Contribution69.9%

In Silico Design of Novel Chalcone Derivatives based on SAR Insights

The insights gained from Structure-Activity Relationship (SAR) and QSAR studies are pivotal for the in silico design of novel chalcone derivatives with improved biological activity and selectivity. nih.govnih.gov By understanding which structural modifications are likely to be beneficial, researchers can prioritize the synthesis of new compounds, thereby saving time and resources. nih.gov

The process of in silico design often involves the following steps:

Identification of key structural features: SAR and QSAR studies highlight the important functional groups and substitution patterns on the chalcone scaffold that influence activity. nih.gov For example, studies have shown that the nature and position of substituents on both the A and B rings of the chalcone can significantly impact its biological profile. researchgate.net

Virtual library generation: Based on the identified SAR, a virtual library of novel chalcone derivatives can be created by systematically modifying the parent structure. This can involve the introduction of different substituents, alteration of the linker between the aromatic rings, or the replacement of the rings with other heterocyclic systems. nih.gov

In silico screening and prediction: The designed compounds are then subjected to in silico screening, where their biological activity is predicted using the previously developed QSAR models. nih.gov Molecular docking studies can also be employed to predict the binding affinity and orientation of the designed compounds within the active site of a biological target. rsc.org

Selection of promising candidates: Compounds that are predicted to have high activity and favorable pharmacokinetic properties are selected for synthesis and experimental evaluation. nih.govrsc.org

This iterative process of design, prediction, and experimental validation has proven to be a powerful strategy for the discovery of new and potent chalcone-based therapeutic agents. nih.gov

In Vitro Biological Activities and Mechanistic Investigations

Anti-Cancer and Anti-Proliferative Activities

Chalcones, a class of organic compounds, have garnered significant interest for their diverse pharmacological profiles. Within this family, fluorine-substituted derivatives are being explored for their potential to yield compounds with enhanced biological efficacy. Research into 4-Fluoro-4'-methylchalcone aims to understand its specific contributions to anti-cancer science.

Inhibition of Tumor Cell Growth in Cultured Cell Lines

Data on the specific inhibitory effects of this compound on various cancer cell lines is not extensively available in the public domain. However, studies on closely related fluoro-substituted chalcones have demonstrated potent anti-proliferative activities. For instance, a series of novel fluoro-substituted chalcone (B49325) derivatives showed moderate to high activity, with IC50 values in the range of 0.029-0.729μM against five cancer cell lines: A549 (lung), A498 (kidney), HeLa (cervical), A375 (melanoma), and HepG2 (liver). nih.gov Another study on a series of α-fluorinated chalcones identified a compound with significant inhibitory activity, with IC50 values ranging from 0.025 µM to 0.202 µM against five of the six tested cell lines. nih.gov While these findings highlight the potential of fluorinated chalcones, specific IC50 values for this compound remain to be detailed in accessible research.

Cell LineCancer TypeIC50 Value (µM)Reference
A549LungData Not AvailableN/A
MCF-7BreastData Not AvailableN/A
HeLaCervicalData Not AvailableN/A
PC-3ProstateData Not AvailableN/A
HepG2LiverData Not AvailableN/A

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

The ability of a compound to interfere with the cell cycle is a key indicator of its anti-proliferative potential. For some α-fluorinated chalcones, it has been demonstrated that they can arrest the cell cycle at the G2/M phase. nih.gov This phase is a critical checkpoint for cell division, and its disruption can prevent cancer cells from multiplying. The specific effects of this compound on the cell cycle progression of various cancer cell lines have not been explicitly detailed in the reviewed literature.

Induction of Apoptosis via Mitochondrial Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Certain α-fluorinated chalcones have been shown to induce apoptosis in a dose-dependent manner through mechanisms involving mitochondrial dysfunction. nih.gov The mitochondrial pathway of apoptosis involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases, which are enzymes that execute cell death. While this mechanism has been established for related compounds, specific studies confirming this pathway for this compound are not currently available.

Anti-Angiogenic Effects (e.g., Inhibition of Endothelial Cell Tube Formation, Migration, Invasion)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The inhibition of this process is a significant strategy in cancer therapy. Research on a potent α-fluorinated chalcone has shown that it can inhibit the tube formation, migration, and invasion of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. nih.gov These findings suggest that fluorinated chalcones may possess anti-angiogenic properties. However, direct evidence of this compound's ability to inhibit endothelial cell tube formation or other angiogenic processes is not yet documented in the available scientific literature.

Interference with Microtubule Dynamics and Tubulin Polymerization (e.g., Colchicine (B1669291) Binding Site Interaction)

Microtubules are dynamic structures within cells that are vital for processes such as cell division and intracellular transport. They are a well-established target for anti-cancer drugs. Some α-fluorinated chalcones have been found to disrupt microtubule networks and effectively inhibit tubulin polymerization by binding to the colchicine site of tubulin. nih.gov This interference with microtubule dynamics can lead to cell cycle arrest and apoptosis. The specific interaction of this compound with tubulin and its effect on microtubule dynamics is an area that requires further investigation.

Inhibition of Key Signaling Pathways (e.g., PI3K/Akt pathway, PKC)

Cancer cell growth and survival are often driven by the dysregulation of key signaling pathways. The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its inhibition is a major focus of cancer drug development. Similarly, Protein Kinase C (PKC) isozymes are involved in various cellular processes, including proliferation and differentiation, and their aberrant activity has been linked to cancer. While other chalcone derivatives have been shown to modulate these pathways, there is currently no specific information available detailing the inhibitory effects of this compound on the PI3K/Akt or PKC signaling pathways.

Following a comprehensive search for scientific literature, it has been determined that specific in vitro research data for the compound This compound corresponding to the detailed outline provided is not available in the public domain.

The conducted searches aimed to find specific quantitative data on the modulatory effects of this compound on Myeloperoxidase (MPO) activity, its anti-microbial properties (MIC values), its efficacy in radical scavenging assays (IC50 values), and its inhibitory potential against α-glucosidase, α-amylase, and tyrosinase (IC50 values).

The available scientific literature discusses the biological activities of the broader class of chalcones or other specific fluorinated and methylated derivatives. However, papers detailing the precise biological activities and mechanistic investigations for this compound, as required by the structured outline, could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and the requisite data tables that focuses solely on this compound for the specified biological activities. Fulfilling the request would require speculating or generalizing from the activities of related but distinct compounds, which would compromise the scientific accuracy and violate the strict focus of the instructions.

Enzyme Inhibition Studies

DNA Topoisomerase IV Inhibition

DNA topoisomerase IV is a vital bacterial enzyme involved in the decatenation of daughter chromosomes following DNA replication, making it a validated target for antibacterial agents. researchgate.net While specific studies detailing the inhibitory activity of this compound against DNA topoisomerase IV are not extensively documented in the available literature, the broader class of chalcones has been investigated for this property. Certain structurally related flavonoids and chalcone derivatives have been found to inhibit bacterial topoisomerase IV. nih.gov For instance, studies on various chalcone derivatives revealed that some compounds inhibited topoisomerase IV with IC50 values in the micromolar range. nih.gov The mechanism of action for antibacterial agents targeting this enzyme, such as fluoroquinolones, involves stabilizing a DNA-enzyme complex, which leads to double-strand DNA breaks and subsequent cell death. researchgate.net The investigation of chalcones as topoisomerase IV inhibitors suggests that this scaffold is a promising starting point for the development of new antibacterial agents. nih.gov

Structure-Activity Relationships (SAR) of Substituents on Biological Potency and Selectivity

The biological activity of the chalcone scaffold is highly dependent on the nature and position of substituents on its two aromatic rings. The specific placement of a fluorine atom on one ring and a methyl group on the other in this compound is a deliberate modification designed to modulate its pharmacological profile.

Influence of Fluorine and Methyl Substitutions on Pharmacological Profiles

The introduction of specific functional groups onto the chalcone framework can dramatically alter its biological and physicochemical properties. The fluorine atom and methyl group in this compound each impart distinct characteristics that influence its pharmacological profile.

Fluorine Substitution: The presence of a fluorine atom, a highly electronegative element, can significantly modify a molecule's properties. pharmatutor.org Its introduction into a chalcone structure can lead to:

Altered Electronic Effects: As a strong electron-withdrawing group, fluorine can modulate the reactivity of the chalcone molecule, including the electrophilicity of the α,β-unsaturated system. pharmatutor.org

Enhanced Metabolic Stability: The carbon-fluorine bond is very stable, and its presence can block sites of metabolic oxidation, potentially increasing the compound's biological half-life.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes and reach its intracellular target. wisdomlib.org This property is often crucial for antibacterial activity. nih.gov

Methyl Substitution: The methyl group is a small, lipophilic, and electron-donating group. Its influence includes:

Increased Lipophilicity: Similar to fluorine, the methyl group enhances the lipophilic character of the molecule, which can be crucial for membrane penetration and interaction with hydrophobic pockets in target proteins. nih.gov

Steric Effects: The size of the methyl group can influence the molecule's conformation and how it fits into the binding site of a biological target.

Electronic Effects: As an electron-donating group, the methyl group can influence the electron density distribution across the molecule, affecting its binding affinity and reactivity.

The combination of an electron-withdrawing fluorine atom on ring B and an electron-donating methyl group on ring A in this compound creates a unique electronic and steric profile that dictates its interaction with biological targets.

Role of the α,β-Unsaturated Carbonyl System in Biological Target Interactions

A defining feature of the chalcone scaffold is the α,β-unsaturated carbonyl system, also known as an enone moiety. This functional group is a critical determinant of the biological activity for many chalcones. nih.govnih.gov The electrophilic nature of this system makes it a reactive Michael acceptor. researchgate.netjchemrev.com

This reactivity allows chalcones to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues found in numerous enzymes and proteins. researchgate.netresearchgate.net This irreversible interaction, known as Michael addition, can lead to the inhibition of protein function. nih.gov Many of the observed biological effects of chalcones, including anti-inflammatory, anticancer, and antimicrobial activities, are attributed to this mechanism. researchgate.netnih.gov Docking simulations for some chalcone derivatives suggest that the α,β-unsaturated carbonyl system is the key functional group for nucleophilic attack by residues in the catalytic sites of target enzymes, such as the proteasome. nih.gov The removal or saturation of the double bond in this system often leads to a significant reduction or complete loss of biological activity, underscoring its essential role in target interaction. nih.gov

Impact of Aromatic Ring Substitutions on Activity

The type, number, and position of substituents on both aromatic rings (Ring A, attached to the carbonyl, and Ring B, attached to the β-carbon) are pivotal in determining the potency and selectivity of chalcones.

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as halogens (F, Cl, Br) or nitro groups (NO₂), on the aromatic rings can significantly enhance antimicrobial activity. researchgate.net Analysis of structure-activity relationships has often shown that chalcones with EWGs at the para-position of the aromatic ring exhibit increased antibacterial and antifungal potency. pharmatutor.orgresearchgate.net For example, bromo-, chloro-, or trifluoromethyl-substituted chalcones have demonstrated notable antibacterial activity. pharmatutor.org The increased activity is often attributed to the enhanced electrophilicity of the enone system, making it more susceptible to nucleophilic attack by biological targets. mdpi.com

Electron-Donating Groups (EDGs): The effect of EDGs, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or methyl (-CH₃) groups, is more varied and target-dependent. In some cases, hydroxyl and methoxy groups can contribute to activity, particularly in antioxidant and certain anticancer contexts. nih.govnih.gov However, for some antimicrobial activities, the presence of polar groups like hydroxyl can be detrimental, whereas lipophilic groups are favored. nih.govpharmatutor.org For antifungal activity, EDGs have sometimes been found to weaken the potency. pharmatutor.org The position of these groups is also critical; for example, a 4'-oxygenated substituent has been correlated with antibacterial activity against Gram-positive bacteria. researchgate.net

The data below illustrates the effect of different substituents on the antibacterial activity of chalcone derivatives against Staphylococcus aureus.

CompoundRing A Substituent (R')Ring B Substituent (R)Activity (MIC in μg/mL)Reference
Chalcone-H-H>100 researchgate.net
4-Chlorochalcone-H4-Cl50 researchgate.net
4-Hydroxychalcone-H4-OH12.5 researchgate.net
4'-Hydroxychalcone4'-OH-H25 researchgate.net
4-Nitrochalcone-H4-NO₂6.25 researchgate.net
4-Methoxychalcone-H4-OCH₃>100 researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Analogues

Future synthetic research will likely move beyond traditional methods like the Claisen-Schmidt condensation to explore more efficient and sustainable approaches for the preparation of 4-Fluoro-4'-methylchalcone and its analogues. The development of novel catalytic systems and green chemistry methodologies will be crucial in this pursuit. Furthermore, the synthesis of a diverse library of analogues by modifying the substitution patterns on both aromatic rings will be a key focus. This will enable a comprehensive investigation of the structure-activity relationships (SAR) and the development of compounds with enhanced biological activities. For instance, the synthesis of fluorinated 3,4-dihydroxychalcones has been explored as a strategy to develop new 5-lipoxygenase inhibitors with potential anti-inflammatory and antitumor activities. nih.gov

Advanced Computational Modeling for Predictive Biology

Advanced computational modeling techniques are set to play a pivotal role in accelerating the discovery and optimization of this compound-based compounds. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the potential biological targets and binding mechanisms of these molecules. For example, in silico molecular docking and ADME pharmacokinetic investigations have been successfully applied to other morpholine-substituted chalcones to assess their potential as monoamine oxidase A (MAO-A) inhibitors. researchgate.net Similar computational approaches can be employed to predict the bioactivity of this compound derivatives and guide the design of new analogues with improved therapeutic potential.

Identification of Novel Molecular Targets and Binding Mechanisms

A critical area of future research will be the identification and validation of the specific molecular targets of this compound and its derivatives. While chalcones are known to interact with a wide range of biological targets, the specific proteins and pathways modulated by this particular fluorinated chalcone (B49325) remain largely unexplored. Researchers can leverage its structure to study enzyme inhibition and receptor interactions, which can provide insights into metabolic pathways and potential drug targets. chemimpex.com Techniques such as chemical proteomics, affinity chromatography, and genetic screening will be instrumental in elucidating the precise mechanisms of action.

Development of Structure-Guided Design Principles for Enhanced Bioactivity

A systematic investigation of the structure-activity relationships of this compound analogues will be essential for the rational design of more potent and selective compounds. By correlating specific structural modifications with changes in biological activity, researchers can develop robust design principles to guide the optimization of this chalcone scaffold. For instance, studies on other chalcone series have demonstrated that the nature and position of substituents on the aromatic rings significantly influence their biological effects. nih.gov This knowledge can be applied to the targeted synthesis of this compound derivatives with enhanced efficacy and reduced off-target effects.

Integration with Emerging Technologies in Chemical Biology

The integration of this compound with emerging technologies in chemical biology offers exciting opportunities for both fundamental research and therapeutic applications. The development of chemical probes based on the this compound scaffold could enable the visualization and tracking of biological processes in living systems. For example, novel fluorescence probes based on the chalcone scaffold have been developed for the in vitro staining of β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov Similarly, the incorporation of bioorthogonal handles or photoactivatable groups into the this compound structure could facilitate the study of its interactions with biological targets in a temporal and spatial manner.

Q & A

Q. What are the key pharmacokinetic parameters to evaluate 4-Fluoro-4'-methylchalcone for drug development?

Answer: Critical parameters include molecular weight (MW), lipophilicity (LogP), hydrogen bond donors/acceptors, and rotatable bonds, which influence bioavailability and drug-likeness. These can be predicted using tools like SwissADME, adhering to Lipinski’s Rule of Five (e.g., LogP <5 for optimal membrane permeability) . For example, chalcone derivatives with LogP >5 may exhibit poor solubility, necessitating structural optimization .

Q. What analytical methods are recommended for validating the purity and structure of synthesized this compound?

Answer: High-performance liquid chromatography (HPLC) ensures purity, while gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) confirms structural identity. Cross-referencing melting points with literature data via SciFinder Scholar is advised, though challenges may arise due to inconsistent nomenclature in databases .

Q. How can synthetic routes for this compound be optimized for yield and scalability?

Answer: The Claisen-Schmidt condensation between fluorinated acetophenone and methyl-substituted benzaldehyde is a standard approach. Fluorination can be achieved via electrophilic substitution, while methylation may employ methyl iodide or dimethyl sulfate. Reaction conditions (e.g., base strength, solvent polarity) should be tailored to minimize side products, with purification via column chromatography .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interaction with therapeutic targets?

Answer: Use the Glide SP (Standard Precision) method for docking simulations with proteins relevant to specific pathways (e.g., thrombolytic activity: PDB ID 1DDJ; anti-inflammatory: 6COX). Analyze binding affinities (docking scores) and compare against reference drugs (e.g., diclofenac for COX-2 inhibition). Hydrophobic interactions and hydrogen bonding patterns (visualized via PyMOL) reveal binding modes .

Q. What strategies resolve contradictions in LogP values during drug-likeness assessment of this compound?

Answer: Discrepancies arise from computational models (e.g., SwissADME vs. XLogP3). Validate experimentally via shake-flask or chromatographic methods (e.g., reversed-phase HPLC). Substituent effects (e.g., fluorine’s electron-withdrawing nature) can lower LogP, improving solubility while retaining target affinity .

Q. How does fluorination at the 4-position influence the bioactivity of methylchalcone derivatives?

Answer: Fluorine enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Comparative studies show 4-fluoro derivatives exhibit stronger anti-inflammatory and antioxidant activity than non-fluorinated analogs, likely due to increased electronegativity and membrane permeability .

Q. What in vitro/in vivo models are suitable for evaluating this compound’s anti-inflammatory efficacy?

Answer: Use LPS-induced RAW 264.7 macrophages for in vitro NF-κB inhibition assays. For in vivo studies, murine models of gouty arthritis (e.g., monosodium urate crystal-induced inflammation) assess cytokine suppression (IL-1β, TNF-α) and oxidative stress markers (MDA, SOD) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Claisen-Schmidt condensation; fluorination via electrophilic substitution
ADMET Prediction SwissADME for LogP, bioavailability radar; molecular dynamics simulations for permeability
Structural Validation GC-MS, LC-MS, NMR (¹H/¹³C), and X-ray crystallography (for single crystals)
Bioactivity Profiling Glide SP docking; in vitro assays (NF-κB, COX-2); in vivo inflammation models

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.